molecular formula C7H11BrO B2947957 3-(Bromomethyl)cyclohexan-1-one CAS No. 168278-83-9

3-(Bromomethyl)cyclohexan-1-one

Cat. No.: B2947957
CAS No.: 168278-83-9
M. Wt: 191.068
InChI Key: ZVMYQUMJSXFDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)cyclohexan-1-one is an organic compound with the molecular formula C7H11BrO It is a cyclohexanone derivative where a bromomethyl group is attached to the third carbon of the cyclohexane ring

Mechanism of Action

The cyclohexanone part of the molecule is a type of ketone, and ketones are often involved in biochemical reactions in the body. They can be metabolized to produce energy, or they can participate in various biochemical pathways. Without specific studies on this compound, it’s hard to say exactly what its targets would be or how it would interact with them .

As for the pharmacokinetics, that would also depend on specific studies. Factors that could influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties include the compound’s size, polarity, and solubility, as well as the presence of specific transporters in the body .

The compound’s action could be influenced by various environmental factors, such as temperature, pH, and the presence of other substances. These factors could affect the compound’s stability, its ability to reach its targets, and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)cyclohexan-1-one typically involves the bromination of cyclohexanone derivatives. One common method is the bromination of 3-methylcyclohexanone using bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the handling of bromine and other reactive chemicals .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)cyclohexan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Bromomethyl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)cyclohexan-1-one is unique due to the presence of both a bromomethyl group and a carbonyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

3-(bromomethyl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO/c8-5-6-2-1-3-7(9)4-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMYQUMJSXFDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.